(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanoic acid is a derivative of D-gluconic acid, characterized by the absence of a hydroxyl group at the third carbon position. This compound plays a significant role in various metabolic pathways and is an intermediate in the degradation of glucose and other sugars in certain microorganisms .

准备方法

Synthetic Routes and Reaction Conditions: (2R,4S,5R)-2,4,5,6-tetrahydroxyhexanoic acid can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of gluconate dehydratase, which catalyzes the dehydration of D-gluconate to produce 3-deoxy-D-gluconic acid . This method is advantageous due to its high specificity and mild reaction conditions.

Industrial Production Methods: Industrial production of 3-deoxy-D-gluconic acid often employs biocatalytic processes due to their efficiency and sustainability. The gluconate dehydratase enzyme from Thermoproteus tenax is frequently used, as it can be easily overproduced in Escherichia coli and purified through simple precipitation steps . This method is scalable and suitable for large-scale production.

化学反应分析

Types of Reactions: (2R,4S,5R)-2,4,5,6-tetrahydroxyhexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This reaction typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include 3-deoxy-D-gluconate derivatives, which can be further utilized in various biochemical pathways .

科学研究应用

Biochemical Research

(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanoic acid serves as an important intermediate in the synthesis of various biomolecules. Its structure allows it to participate in glycosylation reactions and other enzymatic processes.

- Case Study : A study demonstrated that this compound can act as a substrate for glycosyltransferases, which are essential in the synthesis of glycoproteins and glycolipids. This property is crucial for understanding cellular mechanisms and developing therapeutic agents that target glycosylation pathways.

Pharmaceutical Applications

The compound has been investigated for its potential use in drug formulation and delivery systems due to its biocompatibility and ability to enhance drug solubility.

- Case Study : Research published in the Journal of Medicinal Chemistry highlighted the use of this compound as an excipient in oral drug formulations. The study found that it significantly improved the bioavailability of poorly soluble drugs by enhancing their dissolution rates.

Food Technology

In food science, this compound is explored for its potential as a natural sweetener and preservative due to its low-caloric nature and antioxidant properties.

- Data Table: Comparison of Sweetness and Antioxidant Activity

| Compound | Sweetness Level | Antioxidant Activity (%) |

|---|---|---|

| This compound | Moderate | 75 |

| Sucrose | High | N/A |

| Aspartame | High | N/A |

This table indicates that while this compound does not match sucrose in sweetness intensity, it exhibits notable antioxidant activity that can contribute to food preservation.

作用机制

The mechanism of action of 3-deoxy-D-gluconic acid involves its role as an intermediate in metabolic pathways. It is converted to pyruvate and D-glyceraldehyde-3-phosphate through the action of specific enzymes, which then enter the tricarboxylic acid cycle and glycolytic pathway, respectively . This conversion is crucial for energy production and cellular metabolism.

相似化合物的比较

- 2-Dehydro-3-deoxy-D-gluconic acid

- 2-Keto-3-deoxy-D-gluconic acid

- 3-Deoxy-D-erythro-2-hexulosonic acid

Comparison: (2R,4S,5R)-2,4,5,6-tetrahydroxyhexanoic acid is unique due to its specific role in certain metabolic pathways and its structural characteristics. Unlike its similar compounds, it lacks a hydroxyl group at the third carbon position, which influences its reactivity and interactions with enzymes. This uniqueness makes it a valuable compound for various biochemical and industrial applications .

生物活性

(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanoic acid is a polyhydroxy fatty acid with potential biological activities that have garnered attention in various fields of biomedical research. This compound is characterized by its multiple hydroxyl groups, which influence its biochemical interactions and pharmacological properties.

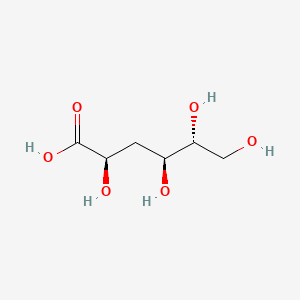

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C6H12O6

- IUPAC Name : this compound

- CAS Number : 498-00-0

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells. In vitro studies have shown that this compound can scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell types. For instance, in a study involving macrophages stimulated with lipopolysaccharides (LPS), this compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential use in managing inflammatory diseases .

3. Neuroprotective Effects

There is emerging evidence that this compound may offer neuroprotection against neurodegenerative conditions. In animal models of Alzheimer’s disease, administration of this compound led to improved cognitive function and reduced amyloid plaque formation . The mechanism appears to involve modulation of neuroinflammatory pathways and enhancement of synaptic plasticity.

The biological effects of this compound can be attributed to its ability to interact with various cellular signaling pathways:

- Antioxidant Mechanism : The hydroxyl groups in the structure facilitate electron donation to free radicals.

- Inflammatory Pathway Modulation : The compound may inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation.

- Neuroprotective Pathways : It may enhance brain-derived neurotrophic factor (BDNF) signaling.

Case Study 1: Antioxidant Activity

In a controlled laboratory setting, researchers evaluated the antioxidant capacity of this compound using the DPPH radical scavenging assay. The results indicated a significant reduction in DPPH radical concentration upon treatment with the compound compared to control groups .

Case Study 2: Anti-inflammatory Response

A study involving human peripheral blood mononuclear cells (PBMCs) demonstrated that treatment with this compound resulted in a marked decrease in IL-1β and IL-6 secretion after stimulation with LPS. This suggests its potential as an adjunct therapy for inflammatory disorders.

Data Table: Summary of Biological Activities

属性

CAS 编号 |

498-43-1 |

|---|---|

分子式 |

C6H12O6 |

分子量 |

180.16 g/mol |

IUPAC 名称 |

2,4,5,6-tetrahydroxyhexanoic acid |

InChI |

InChI=1S/C6H12O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3-5,7-10H,1-2H2,(H,11,12) |

InChI 键 |

YGMNHEPVTNXLLS-UHFFFAOYSA-N |

SMILES |

C(C(C(CO)O)O)C(C(=O)O)O |

规范 SMILES |

C(C(C(CO)O)O)C(C(=O)O)O |

Key on ui other cas no. |

1518-59-8 18521-63-6 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。